An In-Depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
An In-Depth Technical Guide to tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a generalized synthesis protocol, and explores its application as a crucial intermediate in the synthesis of complex bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and procedural insights.
Introduction
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a substituted pyridine derivative that has garnered significant interest in the field of organic and medicinal chemistry. Its unique trifunctional nature, featuring a chloro-substituent, a formyl group, and a Boc-protected amine on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide range of complex nitrogen-containing heterocyclic compounds. The strategic arrangement of these functional groups allows for selective and sequential chemical transformations, rendering it a valuable intermediate in the development of novel therapeutic agents. Pyridine and its derivatives are fundamental components in numerous pharmaceuticals due to their ability to interact with biological targets.[1]
Chemical and Physical Properties
The fundamental properties of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate are summarized in the table below, with data compiled from established chemical databases.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |
| Molecular Weight | 256.68 g/mol | |
| CAS Number | 1199557-04-4 | |
| IUPAC Name | tert-butyl N-(6-chloro-2-formyl-3-pyridinyl)carbamate | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C=O | |
| InChI Key | FODPXVHIRZYSDA-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | |
| Complexity | 291 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 256.0614700 Da | |
| Monoisotopic Mass | 256.0614700 Da |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. It is important to note that the following is a generalized protocol and would require optimization of reaction conditions, solvents, and catalysts for successful implementation.
Generalized Experimental Protocol: A Hypothetical Synthesis
Objective: To synthesize tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Materials:
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Starting materials for substituted pyridine synthesis (e.g., β-ketoesters, aldehydes, ammonia source for Hantzsch synthesis)[3]
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Chlorinating agent
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Nitrating agent
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Reducing agent for nitro group
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Di-tert-butyl dicarbonate (Boc₂O)
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Formylating agent (e.g., DMF, POCl₃ for Vilsmeier-Haack reaction)[4]
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Appropriate solvents (e.g., ethanol, dichloromethane, THF)
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Catalysts as required
Procedure:
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Synthesis of the Substituted Pyridine Core: A suitably substituted pyridine ring is first synthesized. Classical methods such as the Hantzsch, Kröhnke, or Chichibabin pyridine syntheses can be employed, depending on the desired substitution pattern.[3]
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Chlorination: Introduction of the chloro group at the 6-position of the pyridine ring.
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Nitration and Reduction: Introduction of a nitro group at the 3-position, followed by reduction to an amino group.
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Boc Protection of the Amino Group: The resulting amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to form the tert-butyl carbamate.
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Formylation: The formyl group is introduced at the 2-position, likely via a Vilsmeier-Haack reaction or similar formylation method.[4]
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Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, and is characterized by NMR, IR, and mass spectrometry.
Visualization of the Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate.
Applications in Drug Discovery and Development
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate serves as a pivotal intermediate in the synthesis of more complex, biologically active molecules. The presence of three distinct functional groups allows for a variety of chemical modifications, making it an ideal scaffold for building diverse chemical libraries for high-throughput screening.
The formyl group can readily participate in reactions such as reductive amination, Wittig reactions, and condensations to introduce a wide range of substituents. The Boc-protected amine can be deprotected under mild acidic conditions to allow for further functionalization, such as amide bond formation. The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further diversity.
While specific drugs synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are present in various classes of bioactive molecules, including kinase inhibitors and modulators of neuronal nicotinic acetylcholine receptors.[5]
Logical Relationship of Functional Groups in Synthesis:
Caption: Reactivity of functional groups for synthetic diversification.
Involvement in Signaling Pathways
Direct involvement of tert-butyl (6-chloro-2-formylpyridin-3-yl)carbamate in specific signaling pathways has not been documented. Its role is primarily that of a precursor in the synthesis of molecules that may target various biological pathways. For instance, substituted pyridine cores are integral to many kinase inhibitors that modulate signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK pathway.[6] The development of novel derivatives from this starting material could lead to the discovery of potent and selective inhibitors of such pathways.
Conclusion
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecular architectures. While detailed public information on its specific applications is limited, its structural features strongly suggest its utility in the development of novel therapeutics. This guide provides a foundational understanding of its properties and synthetic potential, aiming to facilitate further research and innovation in drug discovery.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
